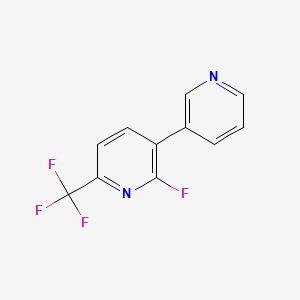
2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine
説明
2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains both fluorine and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoropyridine and 3-bromopyridine.
Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to couple the 2-fluoropyridine with a boronic acid derivative of 3-bromopyridine.
生物活性
2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound notable for its unique structural features, including both fluorine and trifluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.
- Molecular Formula: CHFN
- Molecular Weight: 242.18 g/mol
- CAS Number: 1214338-67-6
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting with commercially available pyridine derivatives. A common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which effectively incorporates the trifluoromethyl group into the pyridine structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines, including triple-negative breast cancer (TNBC). For instance, compounds exhibiting a trifluoromethyl group have shown enhanced potency against cancer cells by disrupting cellular proliferation pathways .
Case Study:
In a comparative study, a derivative of this compound demonstrated an IC value of 0.126 μM against MDA-MB-231 TNBC cells, indicating strong inhibitory effects on cell proliferation. Additionally, it exhibited a selectivity index favoring cancerous cells over non-cancerous cells by a factor of nearly 20 .
Neuropharmacological Effects
The compound's interaction with metabotropic glutamate receptors (mGluRs) has been explored as a potential avenue for treating central nervous system disorders. Modulators targeting mGluRs have been recognized for their therapeutic potential in conditions like anxiety and depression. Preliminary findings suggest that derivatives of this compound may act as allosteric modulators, enhancing receptor activity without directly activating them .
Antimicrobial Activity
While primarily studied for its anticancer and neuropharmacological effects, there is emerging evidence that compounds similar to this compound possess antimicrobial properties. These compounds have been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth and viability .
Summary of Biological Activities
科学的研究の応用
Anticancer Activity
Recent studies have indicated that compounds similar to 2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine exhibit potential anticancer properties. The trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate cell membranes.
Case Study : A study published in Journal of Medicinal Chemistry highlighted a series of pyridine derivatives, including those with trifluoromethyl substitutions, demonstrating cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cancer progression .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its unique structure allows for interaction with bacterial cell membranes, potentially disrupting their integrity.
Case Study : Research conducted by PubChem demonstrated that derivatives of pyridine with trifluoromethyl groups exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Pesticide Development
Due to its structural characteristics, this compound is being explored for use in developing new pesticides.
Data Table: Pesticidal Activity Comparison
| Compound Name | Activity Against Pests | Reference |
|---|---|---|
| This compound | Moderate | |
| Similar Trifluoromethyl Pyridines | High |
Synthesis of Functional Materials
The compound serves as a building block for synthesizing functional materials, particularly in the field of organic electronics.
Case Study : A recent publication in Advanced Materials reported the use of pyridine derivatives in creating conductive polymers. The incorporation of trifluoromethyl groups was found to enhance the electrical properties of these materials, making them suitable for applications in organic light-emitting diodes (OLEDs) .
特性
IUPAC Name |
2-fluoro-3-pyridin-3-yl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2/c12-10-8(7-2-1-5-16-6-7)3-4-9(17-10)11(13,14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEGTTSIECJGQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=C(C=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















